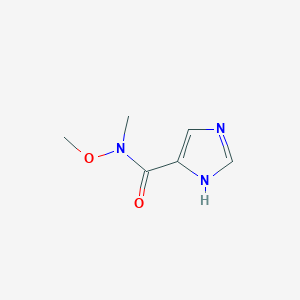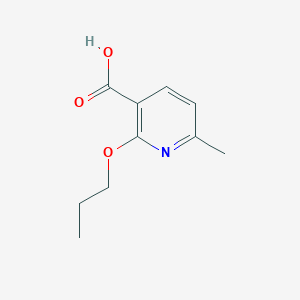![molecular formula C9H17N3O B1468033 2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1342488-66-7](/img/structure/B1468033.png)
2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
Descripción general
Descripción
2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the alkylation of 4-aminopyrazole with 2-chloroethanol followed by etherification with ethanol under basic conditions.
Conditions such as temperature control, solvent choice, and pH must be carefully managed to ensure a high yield and purity.
Industrial Production Methods:
In industrial settings, the preparation often involves scalable techniques like batch or continuous flow synthesis.
Optimizing the reaction parameters and purification processes is crucial for producing the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule can yield reduced forms.
Substitution: The amine group and the pyrazole ring are sites for potential substitution reactions.
Common Reagents and Conditions:
Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution reactions might use halogenating agents and nucleophiles under conditions such as reflux or controlled temperatures.
Major Products Formed:
Products vary depending on the specific reaction but can include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
In chemistry , it is studied for its reactivity and potential use as an intermediate in organic synthesis.
In biology , it could be used as a probe to study biochemical pathways involving amines and pyrazole derivatives.
In medicine , research might explore its potential as a pharmacophore in the development of new drugs.
In industry , it can serve as a precursor or intermediate for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, the amine group can participate in hydrogen bonding, and the pyrazole ring may interact with enzymes or receptors.
Molecular pathways affected can include enzymatic activities where the compound acts as an inhibitor or activator.
Comparación Con Compuestos Similares
Compared to compounds like 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine, the ethoxyethyl group provides different steric and electronic properties, affecting reactivity and interactions.
Other similar compounds include 2-[1-(2-ethoxyethyl)-1H-imidazol-4-yl]ethan-1-amine, highlighting differences in the heterocyclic ring impacting biological activity and chemical behavior.
Propiedades
IUPAC Name |
2-[1-(2-ethoxyethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-2-13-6-5-12-8-9(3-4-10)7-11-12/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVVHYDZOUKXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1467955.png)

![2-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467958.png)

![4-{[(Propan-2-yl)amino]methyl}oxan-4-ol](/img/structure/B1467960.png)
![[4-(Pyridazin-3-yloxy)cyclohexyl]amine](/img/structure/B1467961.png)

![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)

amine](/img/structure/B1467969.png)
![2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine](/img/structure/B1467970.png)
![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)
